molecular formula C16H28N2O2S4 B12675679 Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) CAS No. 135354-08-4

Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl)

Cat. No.: B12675679
CAS No.: 135354-08-4
M. Wt: 408.7 g/mol
InChI Key: VKESLYOEWAYNEH-UHFFFAOYSA-N
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Description

Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) is an organosulfur compound that belongs to the class of dialkyl disulfides. This compound features a disulfide bond (-S-S-) between two hydroxyethyl groups, making it a significant molecule in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) typically involves the reaction of 3-mercapto-1-propanol with sodium iodide and hydrogen peroxide. The reaction is carried out in an ester solvent, such as ethyl acetate, under controlled temperature and stirring conditions. The product is then extracted and purified using standard organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) involves its ability to form and break disulfide bonds. This property is crucial in redox reactions and protein folding processes. The compound interacts with molecular targets such as glutathione S-transferase and lysozyme, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, bis((4-(2-hydroxyethyl)-1-piperidinyl)thioxomethyl) stands out due to its unique combination of hydroxyethyl and piperidinyl groups, which enhance its reactivity and versatility in various applications. Its ability to form self-assembled monolayers and act as a reducing agent in biological systems makes it particularly valuable in both research and industrial contexts .

Properties

CAS No.

135354-08-4

Molecular Formula

C16H28N2O2S4

Molecular Weight

408.7 g/mol

IUPAC Name

[4-(2-hydroxyethyl)piperidine-1-carbothioyl]sulfanyl 4-(2-hydroxyethyl)piperidine-1-carbodithioate

InChI

InChI=1S/C16H28N2O2S4/c19-11-5-13-1-7-17(8-2-13)15(21)23-24-16(22)18-9-3-14(4-10-18)6-12-20/h13-14,19-20H,1-12H2

InChI Key

VKESLYOEWAYNEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)C(=S)SSC(=S)N2CCC(CC2)CCO

Origin of Product

United States

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